N-butan-2-yl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Description
This compound belongs to the class of nitrogen-rich tricyclic heterocycles characterized by a fused ring system containing four nitrogen atoms (tetrazatricyclo). Key structural features include:
- Core structure: A tricyclic framework ([7.4.0.0²,⁷]trideca-hexaen) with conjugated double bonds.
- Substituents: A butan-2-yl group (C₄H₉) at the N-6 position. Methyl groups at positions 4, 11, and 12. This arrangement confers unique electronic and steric properties, influencing its reactivity and biological interactions.
Properties
IUPAC Name |
N-butan-2-yl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5/c1-6-10(3)17-13-8-12(5)19-16-14-9(2)7-11(4)18-15(14)20-21(13)16/h7-8,10,17H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODECGTHPQBVUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=NC2=C3C(=CC(=NC3=NN12)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine typically involves multiple steps, including the formation of the tricyclic core and the introduction of the butan-2-yl and trimethyl groups. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
N-butan-2-yl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-butan-2-yl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|---|
| N-(4-methoxyphenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaen-6-amine | 4-methoxyphenyl at N-6 | C₁₉H₁₉N₅O | 327.43 | Anticancer, enzyme inhibition |
| N-(4-ethoxyphenyl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaen-6-amine | 4-ethoxyphenyl at N-6; propyl at C-4 | C₂₂H₂₅N₅O | 375.48 | Antimicrobial (predicted via QSAR) |
| N-(3-methylbutyl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaen-6-amine | 3-methylbutyl at N-6; propyl at C-4 | C₂₀H₂₇N₅ | 361.47 | Anti-inflammatory (in vitro assays) |
| Target Compound | Butan-2-yl at N-6; methyl at C-4, C-11, C-13 | C₂₀H₂₇N₅ | 361.47 (estimated) | Undocumented; predicted to modulate kinase pathways |
Key Observations :
- Substituent Effects: Aryl vs. Alkyl Groups: Aryl substituents (e.g., 4-methoxyphenyl) enhance π-π stacking with biological targets, improving binding affinity in enzyme inhibition . Positional Methyl Groups: Methyl groups at C-11 and C-13 stabilize the tricyclic core, reducing metabolic degradation .
- Synthetic Complexity : Propyl and ethoxyphenyl derivatives require multi-step protocols involving nucleophilic substitution and Suzuki coupling, whereas butan-2-yl analogs may need optimized cyclization conditions (e.g., iodine/Et₃N instead of DCC) .
Reactivity and Stability
- Oxidation/Reduction: Methoxyphenyl derivatives undergo demethylation under oxidative conditions, forming quinone-like intermediates. Butan-2-yl analogs are more resistant to oxidation due to the absence of electron-donating groups .
- Substitution Reactions : Steric hindrance from bulkier substituents (e.g., butan-2-yl) slows nucleophilic substitution at C-6 compared to methyl or ethyl analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
